molecular formula C10H11ClINOS B3964583 2-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide

2-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide

Cat. No.: B3964583
M. Wt: 355.62 g/mol
InChI Key: WOIONMGKJFTWKU-UHFFFAOYSA-M
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Description

2-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular processes . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Uniqueness

What sets 2-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(5-chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClNOS.HI/c1-7-12(4-5-13)9-6-8(11)2-3-10(9)14-7;/h2-3,6,13H,4-5H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIONMGKJFTWKU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCO.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Reactant of Route 2
2-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Reactant of Route 3
2-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Reactant of Route 4
2-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Reactant of Route 5
2-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Reactant of Route 6
2-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide

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